N-[(2-Hydroxyphenyl)methyl]-D-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a hydroxybenzyl group, an imidazole ring, and a propanoic acid moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde, imidazole, and ®-2-aminopropanoic acid.
Formation of Schiff Base: 2-Hydroxybenzaldehyde reacts with ®-2-aminopropanoic acid to form a Schiff base under mild acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Imidazole Coupling: The amine is coupled with imidazole using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield a saturated imidazoline derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 2-((2-Formylbenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid.
Reduction: 2-((2-Hydroxybenzyl)amino)-3-(1H-imidazolin-4-yl)propanoic acid.
Substitution: 2-((2-Alkoxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
®-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases involving imidazole receptors.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with histamine receptors, while the hydroxybenzyl group may bind to various enzymes.
Pathways Involved: The compound can modulate signaling pathways involving histamine receptors, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid: The enantiomer of the compound with different biological activity.
2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid: The racemic mixture with combined properties of both enantiomers.
2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)butanoic acid: A homolog with an additional carbon in the propanoic acid chain.
Uniqueness
®-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity towards molecular targets compared to its enantiomer and racemic mixture.
Eigenschaften
CAS-Nummer |
848396-02-1 |
---|---|
Molekularformel |
C13H15N3O3 |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
(2R)-2-[(2-hydroxyphenyl)methylamino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C13H15N3O3/c17-12-4-2-1-3-9(12)6-15-11(13(18)19)5-10-7-14-8-16-10/h1-4,7-8,11,15,17H,5-6H2,(H,14,16)(H,18,19)/t11-/m1/s1 |
InChI-Schlüssel |
XOHSJPOQKQXJMI-LLVKDONJSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)CN[C@H](CC2=CN=CN2)C(=O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(CC2=CN=CN2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.